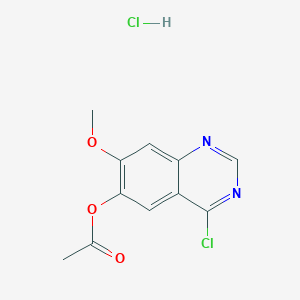

Acétate de 4-chloro-7-méthoxyquinazolin-6-yle chlorhydrate

Vue d'ensemble

Description

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is a chemical compound with the molecular formula C11H10Cl2N2O3 and a molecular weight of 289.12 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Applications De Recherche Scientifique

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride typically involves a series of chemical reactions starting from basic precursors. One common method includes the nucleophilic attack by potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol on 1-bromo-3-chloropropane, followed by cyclization, nitration, reduction, and chlorination steps to introduce the chloro and methoxy groups at specific positions on the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Cyclization: Formation of a ring structure from a linear molecule.

Halogenation: Introduction of halogen atoms into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include potassium salts, bromine, and chlorinating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Mécanisme D'action

The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-7-methoxyquinazolin-6-yl acetate

- 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

- 4-Chloro-7-methoxy-6-pivalamidoquinazoline

Uniqueness

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 289.12 g/mol. Its structure features a quinazoline core, which is known for diverse biological activities. The specific substitutions at the 4 and 7 positions (chlorine and methoxy groups) contribute to its unique reactivity and potential efficacy against various biological targets.

Synthesis

The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride typically involves several steps:

- Starting Materials : The synthesis begins with 4-chloro-7-methoxyquinazolin-6-yl acetate.

- Reagents : Common reagents include potassium salts, bromine, and chlorinating agents.

- Reaction Conditions : Specific temperatures and solvents are required to optimize yields.

The synthesis process can yield various substituted quinazoline derivatives, which may be further modified for specific applications in medicinal chemistry.

Biological Activity

Research indicates that 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride exhibits significant biological activities, including:

Antimicrobial Properties

This compound has demonstrated effectiveness against a range of bacterial strains, showcasing its potential as an antimicrobial agent. In vitro studies have confirmed its inhibitory effects on bacterial growth.

Inhibition of Tyrosine Kinases

One of the most notable activities of this compound is its role as an inhibitor of epidermal growth factor receptor (EGFR) and HER2 kinases. The compound has been shown to exhibit high affinity for ATP-binding sites on these receptors, making it a candidate for cancer therapeutics:

- IC50 Values : Certain derivatives have shown IC50 values as low as 1.8 nM against EGFR, indicating potent inhibitory activity .

- Selectivity : The compound exhibits selectivity over other kinases such as CDK2/cyclin A and FGFR1, suggesting a favorable therapeutic profile .

Cytochrome P450 Inhibition

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride has also been identified as an inhibitor of CYP1A2, a key enzyme involved in drug metabolism. This interaction suggests potential implications for drug-drug interactions when co-administered with other pharmaceutical agents.

Case Studies

Several studies have explored the biological activity of this compound:

- Lapatinib Derivatives : Research focused on synthesizing novel lapatinib derivatives based on this compound demonstrated significant inhibition rates against EGFR and HER2, with some derivatives achieving over 97% inhibition at 10 µM concentrations .

- Molecular Dynamics Studies : These studies revealed insights into the binding modes of the compound with target proteins, further supporting its role as a dual inhibitor .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride:

| Compound Name | Similarity Index |

|---|---|

| 4-Chloro-7-methoxyquinazolin-6-yl acetate | 0.88 |

| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 0.87 |

| 4-Chloro-7-methoxy-6-pivalamidoquinazoline | 0.83 |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 0.82 |

| 4-Chloro-6,7-dimethoxy-2-methylquinazoline | 0.81 |

This table illustrates how the unique substitution pattern on the quinazoline ring contributes to its distinct biological activities compared to other similar compounds.

Propriétés

IUPAC Name |

(4-chloro-7-methoxyquinazolin-6-yl) acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYIUUXIRMLRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621627 | |

| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-54-1 | |

| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.